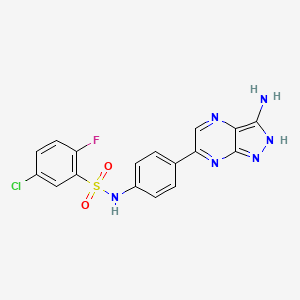

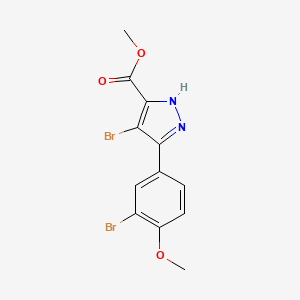

![molecular formula C8H14ClN3S B2636551 [2-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethyl]amine dihydrochloride CAS No. 1609403-51-1](/img/structure/B2636551.png)

[2-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethyl]amine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“[2-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethyl]amine dihydrochloride” is a chemical compound with the CAS Number: 1609403-51-1 . Its molecular weight is approximately 256.2 . The IUPAC name for this compound is 2-(6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethan-1-amine dihydrochloride .

Physical and Chemical Properties Analysis

This compound is a solid at room temperature . . The storage temperature is -20°C or 28°C .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Derivative Formation

The synthesis of 5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one derivatives involves reactions of 2-aminothiazoles with ethyl acetoacetate, leading to a series of derivatives which can be further modified to form corresponding amines through reduction processes (Veretennikov & Pavlov, 2013). This process exemplifies the foundational chemical reactions employed to derive complex structures from simpler ones, showcasing the versatility of thiazolopyrimidin derivatives in chemical synthesis.

Biological Activities

A study on the synthesis, characterisation, and in vitro antibacterial evaluation of a new class of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a] Pyrimidines revealed that some derivatives demonstrate potential as antibacterial agents, indicating the utility of these compounds in developing new antimicrobial therapies (Etemadi et al., 2016).

Molecular Interaction and Mechanism Studies

Research on the synthesis and structure of thiazolopyrimidine derivatives under ultrasonic activation has provided insights into the molecular interactions and mechanisms leading to the formation of ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates, among other compounds. The detailed structural determination through NMR and IR spectroscopy offers a deeper understanding of the chemical properties of these derivatives (Vasilkova, Nikulin, & Krivenko, 2020).

Antimicrobial and Antifungal Potentials

Compounds synthesized from thiazolopyrimidine derivatives have been screened for activity against various microorganisms, including bacteria and fungi, demonstrating the potential for these compounds in developing new antimicrobial and antifungal agents. These studies highlight the biological efficacy of thiazolopyrimidine derivatives and their role in pharmaceutical research (Rinaldi, Pecorari, Cermelli, & Malagoli, 1993).

Advanced Synthesis Methods

Innovative synthesis techniques, such as those employing microwave irradiation, have been explored for creating new thiazolopyrimidinones, illustrating the ongoing advancement in chemical synthesis methodologies aimed at improving efficiency and yield of bioactive compounds (Djekou, Gellis, El-Kashef, & Vanelle, 2006).

Safety and Hazards

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for [2-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethyl]amine dihydrochloride involves the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl 2-bromoacetate to form 2-(2-bromoacetyl)-4,5,6,7-tetrahydrobenzo[b]thiophene. This intermediate is then reacted with thiourea to form 2-(6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethylamine, which is subsequently converted to the dihydrochloride salt form." "Starting Materials": [ "2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene", "ethyl 2-bromoacetate", "thiourea", "hydrochloric acid" ], "Reaction": [ "Step 1: React 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate to form 2-(2-bromoacetyl)-4,5,6,7-tetrahydrobenzo[b]thiophene.", "Step 2: React 2-(2-bromoacetyl)-4,5,6,7-tetrahydrobenzo[b]thiophene with thiourea in the presence of a base such as sodium ethoxide to form 2-(6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethylamine.", "Step 3: Convert 2-(6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethylamine to the dihydrochloride salt form by reacting with hydrochloric acid." ] } | |

CAS-Nummer |

1609403-51-1 |

Molekularformel |

C8H14ClN3S |

Molekulargewicht |

219.74 g/mol |

IUPAC-Name |

2-(6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C8H13N3S.ClH/c9-3-2-7-6-12-8-10-4-1-5-11(7)8;/h6H,1-5,9H2;1H |

InChI-Schlüssel |

LMQBIBDYKJSQHL-UHFFFAOYSA-N |

SMILES |

C1CN=C2N(C1)C(=CS2)CCN.Cl.Cl |

Kanonische SMILES |

C1CN=C2N(C1)C(=CS2)CCN.Cl |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

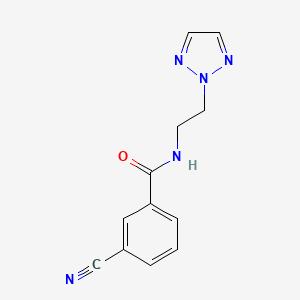

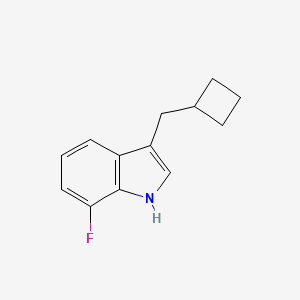

![3-[(Thiophen-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2636474.png)

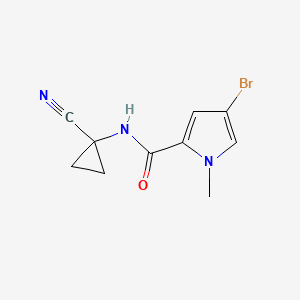

![1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone](/img/structure/B2636477.png)

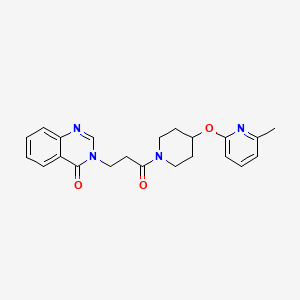

![3-methyl-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1,2-oxazole-5-carboxamide](/img/structure/B2636478.png)

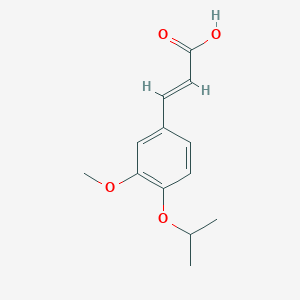

![Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2636479.png)

![4-Ethyl-5-fluoro-6-(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2636482.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide](/img/structure/B2636485.png)

![5-Pyrimidinemethanamine, 2-(4-morpholinyl)-N-[1-(2-naphthalenyl)ethyl]-](/img/structure/B2636486.png)